molecular formula C14H21NO B2730522 N-(2-Adamantylmethyl)prop-2-enamide CAS No. 1994719-29-7

N-(2-Adamantylmethyl)prop-2-enamide

Cat. No.: B2730522
CAS No.: 1994719-29-7
M. Wt: 219.328
InChI Key: UERPXEBELFKBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Adamantylmethyl)prop-2-enamide is a synthetic organic compound with the molecular formula C14H21NO It is characterized by the presence of an adamantyl group, which is a bulky, rigid, and highly symmetrical structure derived from adamantane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Adamantylmethyl)prop-2-enamide typically involves the reaction of adamantylmethylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Reactants: Adamantylmethylamine and acryloyl chloride.

    Solvent: Anhydrous dichloromethane.

    Base: Triethylamine.

    Reaction Conditions: The reaction is typically conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Adamantylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halides or alkoxides.

Scientific Research Applications

N-(2-Adamantylmethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Adamantylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

N-(2-Adamantylmethyl)prop-2-enamide can be compared with other similar compounds, such as:

    N-(2-Adamantyl)acrylamide: Similar structure but lacks the methyl group on the adamantyl moiety.

    N-(2-Adamantylmethyl)acrylamide: Similar structure but with a different substitution pattern on the amide group.

    N-(2-Adamantylmethyl)prop-2-enamine: Similar structure but with an amine group instead of an amide.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-adamantylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-14(16)15-8-13-11-4-9-3-10(6-11)7-12(13)5-9/h2,9-13H,1,3-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERPXEBELFKBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.